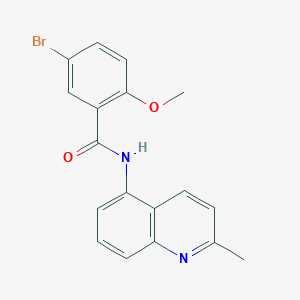![molecular formula C18H15ClF4N2O2 B278092 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that modulate intracellular signaling pathways. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to induce a range of physiological and behavioral effects in animal models and humans. These effects include changes in locomotor activity, body temperature, heart rate, blood pressure, and respiration. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to alter cognitive function, mood, and anxiety levels. The biochemical and physiological effects of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone are dose-dependent and vary depending on the route of administration and the species used.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments is its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. This allows for precise manipulation of serotonin signaling pathways and the study of their effects on behavior and physiology. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to using 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments. One limitation is the potential for off-target effects, as 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to interact with other receptors and transporters at high concentrations. Another limitation is the species-specific effects of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone, as the compound may have different effects in different animal models and humans.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone. One direction is the development of more selective and potent agonists for the 5-HT1A and 5-HT2A receptors, which could be used as potential therapeutic agents for mood disorders and other psychiatric conditions. Another direction is the investigation of the effects of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone on other neurotransmitter systems and signaling pathways, which could provide insights into the mechanisms underlying its effects on behavior and physiology. Finally, the use of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone in combination with other compounds and techniques, such as optogenetics and chemogenetics, could further elucidate the role of serotonin in the regulation of brain function.
Synthesemethoden
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2,3,5,6-tetrafluorobenzene with piperazine and phenoxyethanol. The final product is obtained through purification and crystallization steps. The purity and yield of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone can be optimized through various modifications of the synthesis method.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has been extensively used in scientific research as a tool to study the effects of serotonin receptor agonists on the central nervous system. It has been shown to bind to and activate the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has also been used to investigate the role of serotonin in the regulation of appetite and body weight.
Eigenschaften
Molekularformel |
C18H15ClF4N2O2 |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H15ClF4N2O2/c19-13-14(20)16(22)18(17(23)15(13)21)25-8-6-24(7-9-25)12(26)10-27-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI-Schlüssel |
HGADMOJTBPYCEH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)


![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)


![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)
![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)